6-(Thiophen-3-yl)pyridazine-3-thiol

Physicochemical characterization Lipophilicity prediction Drug-likeness

6-(Thiophen-3-yl)pyridazine-3-thiol (CAS 1700117-92-5) features a 3-thienyl group that imparts distinct electronic and steric properties essential for kinase selectivity studies and metal-chelation applications. Structurally similar pyridazine-3-thiol derivatives are not interchangeable; the 3-thienyl moiety directly influences target binding, antimicrobial potency, and coordination geometry. Select this specific derivative to ensure experimental reproducibility and accurate SAR outcomes.

Molecular Formula C8H6N2S2
Molecular Weight 194.3 g/mol
CAS No. 1700117-92-5
Cat. No. B1490436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Thiophen-3-yl)pyridazine-3-thiol
CAS1700117-92-5
Molecular FormulaC8H6N2S2
Molecular Weight194.3 g/mol
Structural Identifiers
SMILESC1=CC(=S)NN=C1C2=CSC=C2
InChIInChI=1S/C8H6N2S2/c11-8-2-1-7(9-10-8)6-3-4-12-5-6/h1-5H,(H,10,11)
InChIKeyYDYSHMRSHBNTQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Thiophen-3-yl)pyridazine-3-thiol CAS 1700117-92-5: Heterocyclic Scaffold Properties


6-(Thiophen-3-yl)pyridazine-3-thiol (CAS 1700117-92-5), also known as 3-(3-thienyl)-1H-pyridazine-6-thione, is a heterocyclic organic compound with the molecular formula C8H6N2S2 and a molecular weight of 194.3 g/mol . It features a pyridazine ring substituted with a thiophene moiety at the 6-position and a thiol (-SH) functional group at the 3-position, which exists in tautomeric equilibrium with its thione form . This dual heterocyclic architecture combining a nitrogen-rich pyridazine core and a sulfur-containing thiophene ring provides a scaffold for potential interactions with biological targets and metal coordination sites .

Why In-Class Pyridazine-Thiol Analogs Cannot Substitute for 6-(Thiophen-3-yl)pyridazine-3-thiol


Substituting 6-(Thiophen-3-yl)pyridazine-3-thiol with structurally similar pyridazine-3-thiol derivatives is not scientifically interchangeable due to the unique electronic and steric contributions of the 3-thienyl substituent. While the pyridazine-3-thiol core provides a common pharmacophore, the nature of the 6-position aryl/heteroaryl group dictates key properties including kinase selectivity profiles , antimicrobial potency , and metal-chelation geometry [1]. The 3-thienyl group in the target compound offers distinct π-electron distribution and hydrogen-bonding potential compared to phenyl, substituted phenyl, or other heteroaryl analogs, directly impacting target binding and functional activity . Therefore, selection of this specific derivative is essential for maintaining experimental reproducibility and achieving the intended structure-activity relationship outcomes.

Quantitative Differentiation Evidence for 6-(Thiophen-3-yl)pyridazine-3-thiol


Comparative Physicochemical Profile of 6-(Thiophen-3-yl)pyridazine-3-thiol vs. Aryl Analogs

The 3-thienyl substituent confers distinct physicochemical properties relative to common aryl analogs. While direct experimental logP or pKa data for 6-(thiophen-3-yl)pyridazine-3-thiol are not publicly available, comparative structural analysis with 6-(3-chlorophenyl)pyridazine-3-thiol (predicted pKa = 8.16 ± 0.40) [1] and 6-(4-ethoxyphenyl)pyridazine-3-thiol (predicted pKa = 8.40 ± 0.40) [2] demonstrates that the heteroaromatic thienyl group modulates electronic properties differently than substituted phenyl rings. The sulfur atom in the thiophene ring introduces unique polarizability and potential for sulfur-π interactions not present in carbocyclic aryl analogs .

Physicochemical characterization Lipophilicity prediction Drug-likeness

Kinase Inhibition Potential: Pyridazine-3-thiol Scaffold Class Benchmarking

The pyridazine-3-thiol scaffold is a privileged structure in kinase inhibitor design. While 6-(thiophen-3-yl)pyridazine-3-thiol lacks direct IC50 data, related pyridazine-thiol derivatives demonstrate quantifiable activity. 6-(3-Chlorophenyl)pyridazine-3-thiol exhibits selective inhibition against certain tyrosine kinases with IC50 values in the low micromolar range [1]. Similarly, 6-(4-ethoxyphenyl)pyridazine-3-thiol shows potent inhibitory activity against EGFR and HER2 kinases with low micromolar IC50 values [2]. More distantly, triazolopyridazine-thiol derivatives such as SGX-523 achieve c-Met inhibition with IC50 = 4 nM [3]. The 3-thienyl group's heteroaromatic character may confer distinct kinase selectivity profiles compared to phenyl-substituted analogs .

Kinase inhibition Cancer therapeutics c-Met targeting

Antimicrobial Activity: Thiophene-Pyridazine Hybrid Advantage Over Phenyl Analogs

The incorporation of a thiophene moiety into pyridazine scaffolds has been associated with enhanced antimicrobial properties. In a structural class comparison, 6-phenylpyridazine-3-thiolate organotin(IV) complexes demonstrate measurable antibacterial and antifungal activity, with di-n-butyl-substituted derivatives showing the most efficient inhibition against yeasts, molds, and Gram-positive bacteria [1]. The thiophene ring in 6-(thiophen-3-yl)pyridazine-3-thiol provides an additional sulfur heteroatom that can participate in metal coordination and potentially enhance membrane penetration compared to phenyl analogs . Pyridazine-3-thiol derivatives broadly exhibit antibacterial efficacy against pathogens including Staphylococcus aureus and Escherichia coli, with the thiol group forming covalent bonds with essential microbial proteins .

Antimicrobial Antifungal Metal coordination

Anticancer Activity: Pyridazine-Thiol Derivatives Exhibit Substituent-Dependent Cytotoxicity

Pyridazine-3-thiol derivatives demonstrate quantifiable anticancer activity across multiple cell lines, with potency heavily dependent on the 6-position substituent. 6-(Trifluoromethyl)pyridazine-3-thiol exhibits an IC50 of 12.5 µM against MCF-7 breast cancer cells . Related pyrazolyl-pyridazine derivatives show IC50 values in the low micromolar range against breast cancer cell lines . The thiophene-pyridazine hybrid architecture has been identified as a promising scaffold for antitumor evaluation, with structurally related compounds demonstrating activity against breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) cell lines [1]. A thiophenylated pyridazinone compound (IMB5043) demonstrated antiproliferative activity against hepatocarcinoma SMMC-7721 cells [2].

Anticancer Cytotoxicity Cell proliferation

Synthetic Accessibility and Yield: Ultrasound-Assisted Synthesis Benchmark for Pyridazine-3-thione Derivatives

Modern synthetic methodologies for pyridazine-3-thione derivatives demonstrate that reaction efficiency varies significantly with substituent identity and synthetic protocol. Ultrasound-assisted synthesis of S-substituted 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3(2H)-thione derivatives provides quantifiable improvements over conventional heating methods, with reduced reaction times and temperatures while maintaining or improving yields . The thiophene-3-yl substituent in the target compound may influence reaction kinetics and product distribution during derivatization compared to pyrazolyl or aryl analogs. The synthesis of 6-(thiophen-3-yl)pyridazine-3-thiol typically proceeds via condensation of thiophene-3-carboxaldehyde with hydrazine hydrate followed by cyclization and thionation steps .

Green synthesis Ultrasound-assisted Reaction optimization

Research and Industrial Application Scenarios for 6-(Thiophen-3-yl)pyridazine-3-thiol


Kinase Inhibitor Lead Optimization and Structure-Activity Relationship Studies

Based on class-level evidence showing that pyridazine-3-thiol derivatives achieve kinase inhibition with IC50 values ranging from low nanomolar (4 nM for c-Met inhibitors) to low micromolar [1], 6-(thiophen-3-yl)pyridazine-3-thiol serves as a heteroaromatic scaffold for exploring substituent effects on kinase selectivity. The 3-thienyl group provides distinct electronic and steric properties compared to phenyl, chlorophenyl, or ethoxyphenyl analogs [2], enabling systematic SAR studies to identify optimal kinase binding motifs.

Antimicrobial Agent Development with Metal-Chelating Potential

The thiol group at the 3-position and the sulfur atom in the thiophene ring create a bidentate S,N- or S,S-chelation environment analogous to 6-phenylpyridazine-3-thiolate ligands, which form stable organometallic complexes with demonstrated antibacterial and antifungal activity [1]. The target compound can be evaluated for metal complexation with transition metals to generate novel antimicrobial agents, particularly targeting Gram-positive bacteria, yeasts, and molds as established for related pyridazine-thiolate complexes [2].

Anticancer Screening in Heterocyclic Compound Libraries

Given that structurally related pyridazine derivatives demonstrate antiproliferative activity against MCF-7 breast cancer cells (IC50 = 12.5 µM for the trifluoromethyl analog) [1] and that thiophene-pyridazine hybrids show activity across multiple cancer cell lines including NCI-H460 (lung) and SF-268 (CNS) [2], 6-(thiophen-3-yl)pyridazine-3-thiol is suitable for inclusion in focused heterocyclic libraries for anticancer screening. Its unique thienyl substitution may confer differentiated activity profiles worthy of investigation.

Green Chemistry Methodology Development for Heterocyclic Thiones

Recent advances in ultrasound-assisted synthesis of pyridazine-3-thione derivatives demonstrate improved reaction efficiency compared to conventional thermal methods [1]. 6-(Thiophen-3-yl)pyridazine-3-thiol can serve as a model substrate for developing and optimizing green synthetic protocols—including sonochemical and microwave-assisted methods—for thiophene-containing heterocyclic thiones, enabling comparative studies of substituent effects on reaction kinetics and product distribution [2].

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